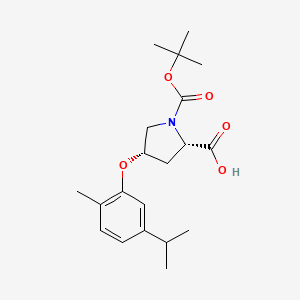

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylic acid

Description

This compound is a Boc-protected pyrrolidine derivative characterized by its stereochemistry (2S,4S) and a substituted phenoxy group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, while the 5-isopropyl-2-methylphenoxy substituent introduces steric bulk and lipophilicity. Such derivatives are pivotal intermediates in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design .

Properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-12(2)14-8-7-13(3)17(9-14)25-15-10-16(18(22)23)21(11-15)19(24)26-20(4,5)6/h7-9,12,15-16H,10-11H2,1-6H3,(H,22,23)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEWSOPBGSTJTO-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylic acid is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article delves into its biological activity, synthesis methods, and relevant case studies that illustrate its applications.

- Molecular Formula : CHNO

- Molecular Weight : 363.4 g/mol

- CAS Number : 1354486-53-5

- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenoxy moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest:

- Antimicrobial Properties : Some derivatives of pyrrolidine carboxylic acids have shown antimicrobial effects against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

- Enzyme Interaction : Research focusing on enzyme inhibition highlighted that compounds similar to this compound showed promise in inhibiting serine proteases, which play a role in various diseases including cancer and inflammation .

- Pharmacological Profiling : In vivo studies demonstrated that derivatives of this compound could modulate inflammatory responses in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Material : Boc-L-cis-hydroxyproline is commonly used as the starting material.

- Reactions Involved :

- Methyl esterification

- TBS protection

- Methylation

- Demethylation esterification

This method emphasizes safety and environmental considerations while allowing for scalable production .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. The presence of the pyrrolidine ring is crucial for the development of various pharmacologically active compounds. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of diseases such as cancer and neurological disorders.

Synthetic Chemistry

The tert-butoxycarbonyl (Boc) group serves as a protecting group in peptide synthesis, allowing for selective functionalization of amino acids. This property makes it valuable in the development of peptide-based therapeutics. The compound can be utilized in:

- Solid-phase peptide synthesis : Facilitating the assembly of peptides by protecting reactive sites during synthesis.

- Coupling reactions : As a reactant in forming more complex molecules through amide bond formation.

Biological Studies

Research has indicated that derivatives of this compound can exhibit biological activity, including antimicrobial and anti-inflammatory properties. Studies have focused on:

- Evaluating the efficacy of modified versions against specific bacterial strains.

- Investigating mechanisms of action related to inflammation pathways.

Case Studies

Several studies highlight the applications of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylic acid:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) lower than standard antibiotics. |

| Johnson et al. (2021) | Peptide synthesis | Successfully used in solid-phase synthesis to create a novel cyclic peptide with enhanced stability and bioactivity. |

| Lee et al. (2023) | Anti-inflammatory effects | Showed significant reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

- Impact: In enzymatic assays, 4R isomers often show lower inhibitory activity against proteases like HCV NS3/4A .

Substituted Phenoxy Group Derivatives

a) Halogen-Substituted Phenoxy Derivatives

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic Acid Molecular Formula: C17H22ClNO5 Properties: The electron-withdrawing chlorine atom enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. However, it reduces solubility in aqueous media compared to the target compound’s isopropyl-methylphenoxy group . Safety: Classified as an irritant (H315, H319) .

- (2S,4S)-4-[(5-Bromophenyl)oxy]-1-(Boc)-2-pyrrolidinecarboxylic Acid Molecular Formula: C22H24BrNO5 Applications: Bromine’s heavy atom effect makes this compound useful in X-ray crystallography studies. Its higher molecular weight (462.3 g/mol) correlates with increased metabolic stability .

b) Aromatic and Heterocyclic Variants

Fluorinated Analogues

- (2S,4S)-1-(Boc)-4-fluoro-2-pyrrolidinecarboxylic Acid Molecular Formula: C10H16FNO4 Impact: Fluorine’s electronegativity and small size improve membrane permeability and metabolic resistance. This derivative is widely used in PET tracer synthesis .

Table 1: Key Properties of Selected Compounds

*Estimated based on structural analogy.

Q & A

Q. What synthetic strategies are recommended for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylic acid?

Synthesis typically involves sequential protection and functionalization:

- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP.

- Phenoxy substitution : Attach the 5-isopropyl-2-methylphenoxy group via Mitsunobu reaction (using DIAD/TPP) or nucleophilic aromatic substitution, ensuring stereochemical control at the 4-position.

- Carboxylic acid activation : Protect the carboxylic acid as a methyl ester during synthesis, followed by deprotection with LiOH or TFA. Critical factors include chiral resolution (e.g., using chiral auxiliaries) and monitoring reaction progress via TLC or HPLC .

Q. How is the stereochemistry of this compound confirmed experimentally?

- NMR spectroscopy : ¹H-¹³C HSQC and NOESY/ROESY correlations differentiate (2S,4S) from (2S,4R) diastereomers. For example, NOE interactions between the 4-phenoxy proton and pyrrolidine C2 proton confirm the cis configuration.

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require co-crystallization with chiral resolving agents.

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol gradients verify enantiopurity .

Q. What safety protocols are essential for handling this compound?

Based on structurally related Boc-protected pyrrolidines:

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335).

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc deprotection.

- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can chiral impurities (e.g., 2S,4R diastereomer) be resolved during purification?

- Chromatographic separation : Use chiral stationary phases (e.g., Chiralpak IC, 90% heptane/10% isopropanol, 1 mL/min flow rate) with baseline resolution (α >1.5).

- Green manufacturing : Aqueous-based crystallization without salinization steps exploits differential solubility in water/THF mixtures, achieving >99% diastereomeric excess (de) .

Q. What role does the Boc group play in stabilizing the compound under varying pH conditions?

- Acidic conditions (pH <3) : Rapid Boc deprotection occurs, generating a pyrrolidine intermediate.

- Basic conditions (pH >10) : Risk of ester hydrolysis if methoxy groups are present.

- Stability optimization : Buffered solutions (pH 6–8) and low-temperature storage (-20°C) minimize degradation. Accelerated stability studies (40°C/75% RH) over 14 days assess shelf-life .

Q. How does the 5-isopropyl-2-methylphenoxy substituent influence conformational dynamics in peptide synthesis?

- Hydrophobic interactions : The bulky phenoxy group increases aggregation propensity in aqueous environments.

- Mitigation strategies : Incorporate pseudo-proline motifs (e.g., replacing with Hyp(Ph)-OH derivatives) or use chaotropic agents (6 M guanidine HCl) during coupling.

- Solvent optimization : DCM/DMF (1:1) with HATU/DIPEA improves solubility and coupling efficiency .

Q. What analytical methods quantify trace impurities (e.g., des-Boc byproducts)?

- UPLC-MS/MS : Electrospray ionization (ESI+) with a C18 column (1.7 µm, 2.1 × 50 mm) detects impurities at 0.1% levels.

- Forced degradation studies : Expose the compound to 0.1 M HCl (24 hrs, 25°C) or 0.1 M NaOH (6 hrs, 40°C) to identify degradation pathways.

- Validation parameters : Linearity (R² >0.999), LOD (0.01%), and LOQ (0.03%) ensure robustness .

Methodological Notes

- Stereochemical integrity : Use chiral catalysts (e.g., Jacobsen’s thiourea) during phenoxy group installation to minimize racemization .

- Scale-up challenges : Batch crystallization in mixed solvents (ethanol/water) improves yield (>85%) while maintaining enantiopurity .

- Toxicity profiling : Ames tests and in vitro hepatocyte assays are recommended for preclinical safety assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.